Phenylmercury ammonium propionate
Description
Phenylmercury propionate (C₉H₁₀HgO₂, CAS 103-27-5) is an organomercury compound consisting of a phenyl group bonded to a mercury(I) cation and a propionate anion. It is a waxy white solid with a melting point of 65–70°C . Its molecular weight is 350.769 g/mol, and it is sparingly soluble in water . Historically, it has been used as a preservative in ophthalmic formulations and industrial applications, such as a catalyst for polyurethane production . However, due to its high toxicity, regulatory bodies like the European Union (EU) have restricted its use to concentrations below 0.01% mercury by weight .
Key safety data includes:
Properties
CAS No. |
53404-68-5 |
|---|---|
Molecular Formula |
C9H13HgNO2 |
Molecular Weight |
367.80 g/mol |
IUPAC Name |
azane;phenylmercury(1+);propanoate |
InChI |
InChI=1S/C6H5.C3H6O2.Hg.H3N/c1-2-4-6-5-3-1;1-2-3(4)5;;/h1-5H;2H2,1H3,(H,4,5);;1H3/q;;+1;/p-1 |
InChI Key |
PHCRYHBRQOKCRP-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=O)[O-].C1=CC=C(C=C1)[Hg+].N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylmercury ammonium propionate can be synthesized through the reaction of phenylmercury acetate with ammonium propionate. The reaction typically involves mixing the reactants in an aqueous solution and allowing the reaction to proceed at room temperature. The product is then isolated through filtration and purification processes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Phenylmercury ammonium propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylmercury oxide.
Reduction: It can be reduced to elemental mercury and phenylmercury derivatives.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Phenylmercury oxide.
Reduction: Elemental mercury and phenylmercury derivatives.
Substitution: Various substituted phenylmercury compounds.
Scientific Research Applications
Phenylmercury ammonium propionate has been extensively studied for its applications in:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential use in antiseptics and preservatives.
Industry: Utilized in the production of polyurethane coatings, adhesives, and sealants.
Mechanism of Action
The antimicrobial action of phenylmercury ammonium propionate is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound interacts with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular functions. This results in the death of microbial cells.
Comparison with Similar Compounds
Structural Insights :
- The counterion (e.g., propionate, acetate) influences solubility and reactivity.
Toxicity and Regulatory Status
All phenylmercury compounds exhibit high acute toxicity (oral, dermal, and inhalation) and bioaccumulation risks. Regulatory restrictions are stringent:
- EU REACH Annex XVII: All five derivatives (propionate, acetate, 2-ethylhexanoate, octanoate, neodecanoate) are restricted to ≤0.01% mercury by weight in mixtures or articles .
- Swiss Chemicals Legislation : Prohibits market placement except for research purposes .
| Compound | Key Regulatory Restrictions |
|---|---|
| Phenylmercury propionate | ≤0.01% Hg in EU; banned in consumer products |
| Phenylmercury acetate | Same as above; classified as T+ (very toxic) |
Research Findings
- RNA Synthesis Modulation : Phenylmercury acetate (pHMB) significantly stimulates RNA polymerase II activity, whereas phenylmercury propionate shows negligible effects, highlighting the critical role of the counterion’s polarity .
- Ocular Toxicity : Phenylmercury preservatives in eye drops exacerbate dry eye symptoms by disrupting tear film stability and inducing inflammation .
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